

# 1-(t-Boc-Aminooxy)-3-aminooxy-propane

## molecular weight and formula

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### Compound of Interest

Compound Name: 1-(t-Boc-Aminooxy)-3-aminooxy-propane

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## A Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane

This technical guide provides an in-depth overview of **1-(t-Boc-Aminooxy)-3-aminooxy-propane**, a bifunctional linker molecule of significant interest to researchers in drug development and chemical biology. The document details its chemical properties, structural information, and general applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Chemical Properties and Identification

**1-(t-Boc-Aminooxy)-3-aminooxy-propane** is a chemical reagent characterized by a propane backbone with two distinct functional groups. One terminus features a primary aminooxy group (-ONH<sub>2</sub>), while the other contains an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group.<sup>[1]</sup> This differential protection allows for selective chemical reactions, making it a valuable building block in multi-step organic synthesis.

The quantitative chemical data for this compound is summarized in the table below.

| Identifier        | Value  | Reference    |
|-------------------|--|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> | [1][2][3]    |
| Molecular Weight  | 206.2 g/mol or 206.24 g/mol                                  | [1][2][3][4] |
| CAS Number        | 1352546-80-5   | [1][2]       |
| IUPAC Name        | tert-butyl N-[3-(aminooxy)propoxy]carbamate                  | [4]          |
| Typical Purity    | ≥95-98%  | [1][3][4]    |

## Structural Information

The structure of **1-(t-Boc-Aminooxy)-3-aminooxy-propane** is key to its function as a linker. The Boc-protected aminooxy group is stable under many reaction conditions but can be readily removed using mild acidic conditions to reveal a free aminooxy group.[5] The terminal, unprotected aminooxy group is available for immediate conjugation.



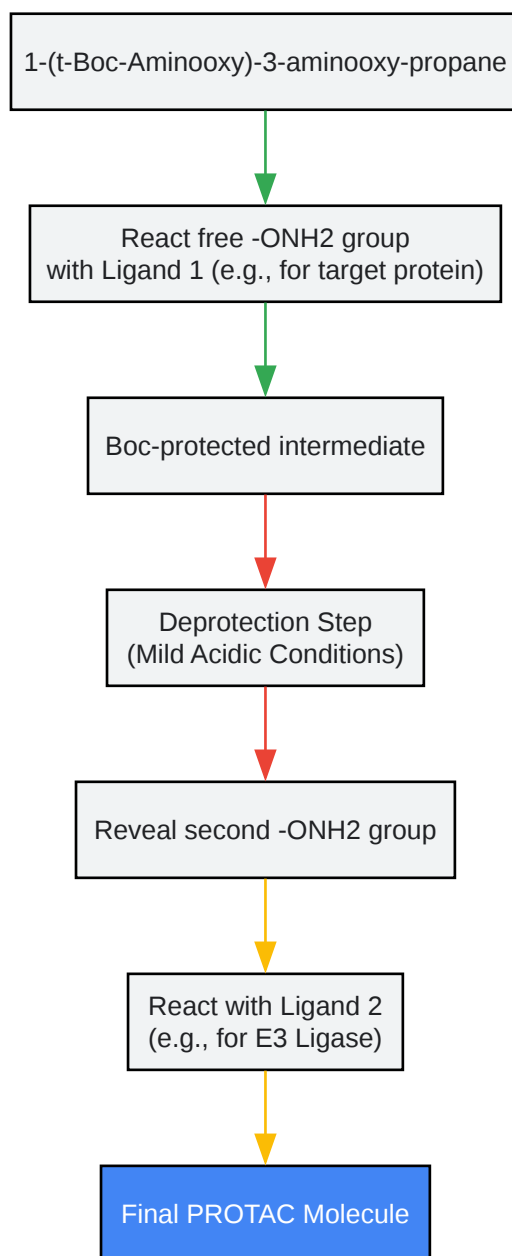
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Caption: Chemical structure of **1-(t-Boc-Aminooxy)-3-aminooxy-propane**.

## Applications and Reactivity

This compound is primarily utilized as an alkyl/ether-based PROTAC linker.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is critical, and this molecule provides a flexible and functionalized chain to connect the two ligand ends of a PROTAC.

The workflow for its use in synthesis generally follows a logical progression where one of the functional groups is reacted first, followed by the deprotection and reaction of the second group.



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Caption: General synthetic workflow using the bifunctional linker.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific use of **1-(t-Boc-Aminoxy)-3-aminoxy-propane** are typically proprietary or application-specific and not widely published. However, general methodologies can be inferred from its structure and intended use.

**General Protocol for Boc Deprotection:** The removal of the Boc protecting group is a standard procedure in organic chemistry.

- Dissolve the Boc-protected compound in a suitable organic solvent (e.g., dichloromethane or dioxane).
- Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
- Stir the reaction at room temperature.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, remove the solvent and excess acid under reduced pressure.
- The resulting amine salt can be neutralized with a base to yield the free amine.

**General Protocol for Oxime Ligation:** The aminoxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

- Dissolve the aminoxy-containing compound and the aldehyde/ketone-containing substrate in a suitable buffer, typically with a pH between 4 and 5.
- Allow the reaction to proceed at room temperature.
- The reaction can be monitored by LC-MS.
- Purify the resulting oxime-linked conjugate using standard chromatographic techniques (e.g., HPLC).

## Handling and Storage

Aminoxy compounds are known to be highly reactive and sensitive.[1] It is recommended that **1-(t-Boc-Aminoxy)-3-aminoxy-propane** be stored at -20°C.[1] For best results, immediate use upon receipt is highly advised, as long-term storage may lead to degradation.[1] Always refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

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